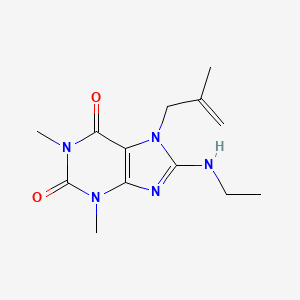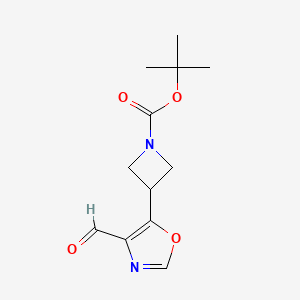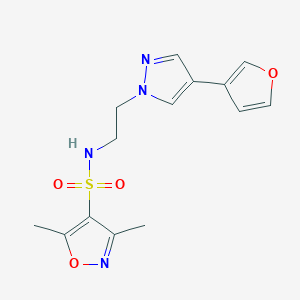![molecular formula C23H22N2O3 B2890022 Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 126787-17-5](/img/structure/B2890022.png)
Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 126787-17-5. It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is1S/C23H22N2O3/c26-22 (24-20-14-8-3-9-15-20)21 (16-18-10-4-1-5-11-18)25-23 (27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2, (H,24,26) (H,25,27) . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Intramolecular Hydroamination
A study demonstrated the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, resulting in the efficient formation of piperidine derivatives, among others. This reaction showcases the application of carbamates in synthesizing complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Zhang et al., 2006).
Anti-Helicobacter pylori Agents
Carbamate derivatives have been identified as potent and selective agents against Helicobacter pylori, a significant gastric pathogen. A study on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)ethyl carbamates revealed their strong inhibitory action against various strains of H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).
Aminolysis of Aryl N-Ethyl Thiocarbamates
Investigations into the aminolysis reactions of aryl N-ethyl thiocarbamates have contributed to understanding the mechanisms of such reactions in organic synthesis. This research offers insights into the kinetics and potential applications of carbamates in synthesizing various organic compounds (Oh et al., 2004).
Antineoplastic and Antifilarial Agents
Carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. This includes studies on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showcasing the therapeutic potential of carbamate derivatives in treating cancer and parasitic infections (Ram et al., 1992).
Photodegradation of Urethane Model Systems
Research on the photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, has provided valuable information on the stability and degradation pathways of carbamates under UV light. This is crucial for understanding the environmental impact and stability of carbamate-based materials (Beachell & Chang, 1972).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZVNYQZYAOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2889939.png)

![1-[4-[2-(Trifluoromethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2889942.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)
![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)
![(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2889949.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2889951.png)
![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)
![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889953.png)

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)
